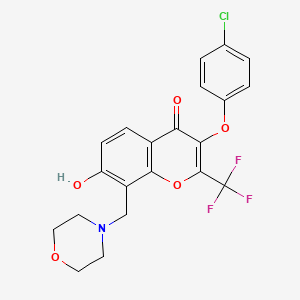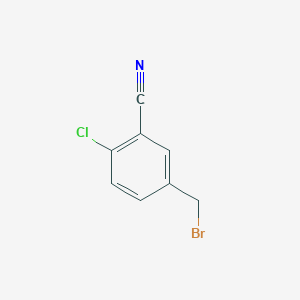
5-(Bromomethyl)-2-chlorobenzonitrile
概要
説明
Synthesis Analysis
5-(Bromomethyl)-2-chlorobenzonitrile's synthesis involves several key steps, including bromination, chlorination, and nitrile formation. One notable method includes the phase transfer catalyzed bromoethylation of related benzo[b]thiophene compounds, leading to bromomethylated products (Pridgen et al., 1998). The synthesis pathways often emphasize the importance of selecting appropriate reagents and conditions to achieve the desired bromo and chloro substitutions on the benzonitrile scaffold.
Molecular Structure Analysis
The molecular structure of this compound and related compounds have been studied using techniques like X-ray crystallography. The structural analysis reveals the spatial arrangement of the bromo and chloro substituents and how they influence the overall molecular geometry. Britton's study on 4-bromo-2,6-dichlorobenzonitrile, for example, highlights the normal structural features and the short distance between N and Br in adjacent molecules, indicative of potential intermolecular interactions (Britton, 1997).
科学的研究の応用
1. Use in Synthesis of Benzo[b]thiophen Derivatives
Chapman et al. (1973) demonstrated the use of bromomethyl compounds, similar to 5-(Bromomethyl)-2-chlorobenzonitrile, in preparing 2- and 3-dialkylaminomethyl-5-methoxybenzo[b]thiophens. These compounds were further converted to nitriles and reduced to ethylamines, showcasing their potential in synthesizing pharmacologically active derivatives (Chapman et al., 1973).
2. Role in Polymer Synthesis
Uhrich et al. (1992) explored the self-condensation of 5-(Bromomethyl)-1,3-dihydroxybenzene, a compound structurally related to this compound, to produce hyperbranched polyethers. These polymers, characterized by their phenolic hydroxyl groups, are significant in material science (Uhrich et al., 1992).
3. Application in Antidiabetic Drug Synthesis
Jie Yafei (2011) utilized 5-Bromo-2-chlorobenzoic acid, closely related to this compound, in the synthesis of Dapagliflozin, an antidiabetic drug. This process illustrates the compound's relevance in pharmaceutical manufacturing (Jie Yafei, 2011).
4. Development of Heteroditopic Ligands
Wang et al. (2006) reported the bromo- and chloro-methylation of salicylaldehydes, using methods that could apply to this compound. These processes are crucial for creating heteroditopic ligands for metal salt binding, a significant step in coordination chemistry (Wang et al., 2006).
5. Synthesis of Fungicides
Li Hong-bo (2009) described a method starting from p-chlorobenzonitrile, which is structurally similar to this compound, to synthesize Cyproconazole, a potent fungicide. This showcases the compound's utility in agricultural chemistry (Li Hong-bo, 2009).
作用機序
Target of Action
Bromomethyl compounds are often used in organic synthesis, particularly in transition metal-catalyzed carbon-carbon bond-forming reactions . Therefore, it’s plausible that 5-(Bromomethyl)-2-chlorobenzonitrile could interact with various organic compounds in a similar manner.
Mode of Action
Bromomethyl compounds are known to participate in suzuki–miyaura cross-coupling reactions . In these reactions, a carbon-boron bond is formed through a process involving oxidative addition and transmetalation . It’s possible that this compound could undergo similar reactions.
Biochemical Pathways
Given its potential use in suzuki–miyaura cross-coupling reactions , it could be involved in the synthesis of various organic compounds. These reactions could potentially influence various biochemical pathways depending on the specific compounds synthesized.
Result of Action
As a bromomethyl compound, it could potentially participate in various organic reactions, leading to the synthesis of new compounds . The specific effects would depend on the nature of these compounds.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
5-(bromomethyl)-2-chlorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-4-6-1-2-8(10)7(3-6)5-11/h1-3H,4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHKXYWAZCJAGKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)C#N)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.49 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

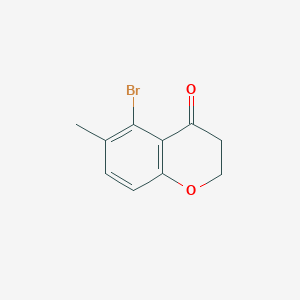
![6-[2-[4-(2-hydroxyethyl)piperazin-1-yl]-2-oxoethyl]-1H-pyrimidine-2,4-dione](/img/structure/B2494213.png)
![6-allyl-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2494214.png)
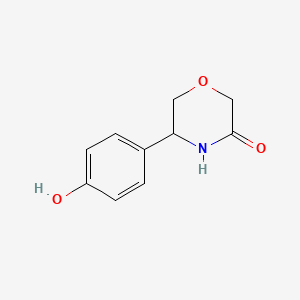

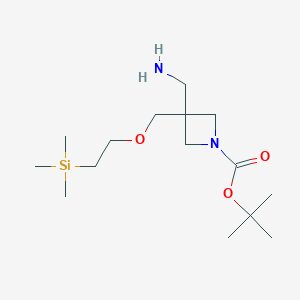
![2-Thioxo-2,5,6,7,8,9-hexahydro-1H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B2494220.png)

![4-(4-Chlorophenyl)sulfanyl-6-[(4-chlorophenyl)sulfanylmethyl]-2-[(4-fluorophenyl)methylsulfanyl]pyrimidine](/img/structure/B2494223.png)
![N-[2-(2-methylpiperidin-1-yl)ethyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2494226.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-2-[6-oxo-3-(trifluoromethyl)pyridazin-1-yl]propanamide](/img/structure/B2494230.png)
